molecular formula C10H9N3 B1342357 1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile CAS No. 80073-14-9

1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1342357
CAS RN: 80073-14-9
M. Wt: 171.2 g/mol
InChI Key: HJYJGQHRYUADIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, is 1S/C10H10N2O2.ClH/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2;/h3-5H,1-2H3,(H,13,14);1H .

Scientific Research Applications

Chemical Synthesis and Characterization
Research focuses on the synthesis and characterization of novel compounds with potential applications in material science and pharmaceuticals. For instance, studies have explored the synthesis of benzothiazole derivatives and their applications ranging from antimicrobial activities to their roles in the development of new materials and catalysts (Velikorodov et al., 2011), (Al-Omran et al., 2014).

Catalysis and Chemical Reactions
Significant research has been conducted on the use of related compounds in catalysis and as intermediates in chemical reactions, highlighting their potential in synthesizing novel chemical entities with enhanced properties or functionalities. Examples include the development of metallomacrocyclic complexes for potential use in catalysis and molecular recognition (Guerrero et al., 2008).

Photophysical Properties and Applications
Compounds similar to 1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile have been studied for their photophysical properties, such as two-photon absorption, which has implications in the development of optical materials, sensors, and biomedical imaging technologies (Echevarria et al., 2012).

Anticancer and Antimicrobial Activity
There is a continuous exploration of heterocyclic compounds for their potential anticancer and antimicrobial activities. Research includes the synthesis of novel heterocycles based on structural motifs similar to 1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile and evaluation of their biological activities, offering insights into their potential therapeutic applications (Metwally et al., 2016).

properties

IUPAC Name

1,2-dimethylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-12-9-5-8(6-11)3-4-10(9)13(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYJGQHRYUADIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606882
Record name 1,2-Dimethyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile

CAS RN

80073-14-9
Record name 1,2-Dimethyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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